molecular formula C12H18O B1581585 2-(4-tert-Butylphenyl)ethanol CAS No. 5406-86-0

2-(4-tert-Butylphenyl)ethanol

Cat. No.: B1581585
CAS No.: 5406-86-0
M. Wt: 178.27 g/mol
InChI Key: NZGMMENPUKHODD-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)ethanol is an organic compound with the molecular formula C12H18OThis compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Preparation Methods

2-(4-tert-Butylphenyl)ethanol can be synthesized through various synthetic routes. One common method involves the reduction of 2-(4-tert-Butylphenyl)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the Grignard reaction, where 4-tert-butylbenzyl chloride reacts with magnesium to form a Grignard reagent, which is then treated with formaldehyde followed by hydrolysis to yield this compound .

Chemical Reactions Analysis

2-(4-tert-Butylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-(4-tert-Butylphenyl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 2-(4-tert-Butylphenyl)ethane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Scientific Research Applications

2-(4-tert-Butylphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.

    Industry: It is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylphenyl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

2-(4-tert-Butylphenyl)ethanol can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(4-tert-butylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGMMENPUKHODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202384
Record name Phenethyl alcohol, p-(tert-butyl)-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5406-86-0
Record name 4-(1,1-Dimethylethyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5406-86-0
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Record name p-tert-Butylphenethyl alcohol
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Record name 5406-86-0
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Record name Phenethyl alcohol, p-(tert-butyl)-
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Record name 2-(4-tert-butylphenyl)ethanol
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Record name 5406-86-0
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Record name P-TERT-BUTYLPHENETHYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(4-tert-Butylphenyl)ethanol in the context of fenazaquin use?

A1: this compound (TBPE) is a metabolite of the insecticide fenazaquin. While the research article focuses on setting an import tolerance for fenazaquin in almonds, it highlights the lack of information regarding the occurrence of TBPE in crops where fenazaquin is authorized for use in Europe []. This lack of data introduces uncertainties in the chronic consumer risk assessment for fenazaquin. Further research into the presence and levels of TBPE in these crops is crucial to ensure the safety of fenazaquin use.

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